molecular formula C9H13ClFNO B1461931 4-Fluoro-2-isopropoxyaniline hydrochloride CAS No. 380430-47-7

4-Fluoro-2-isopropoxyaniline hydrochloride

Cat. No.: B1461931
CAS No.: 380430-47-7
M. Wt: 205.66 g/mol
InChI Key: BRZWKQHIDWNMHI-UHFFFAOYSA-N
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Description

4-Fluoro-2-isopropoxyaniline hydrochloride, also known as 4-FIPAH, is an aromatic amine compound used in various scientific research applications. It is a white crystalline solid that is soluble in water and organic solvents. The molecular formula is C9H13ClFNO, with an average mass of 205.657 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12FNO.ClH/c1-6(2)12-9-5-7(10)3-4-8(9)11;/h3-6H,11H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known to be used in a wide range of scientific studies, from drug synthesis to biochemical and physiological research.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, specific physical and chemical properties such as density, boiling point, vapor pressure, and others were not available in the search results.

Mechanism of Action

and it’s known to be used in a wide range of scientific studies, from drug synthesis to biochemical and physiological research. It is a white crystalline solid that is soluble in water and organic solvents .

The compound’s storage temperature is room temperature in an inert atmosphere , which suggests that it is stable under normal environmental conditions.

Safety and Hazards

The safety information available indicates that 4-Fluoro-2-isopropoxyaniline hydrochloride may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing hands and face thoroughly after handling, and wearing protective gloves, clothing, and eye protection .

Biochemical Analysis

Biochemical Properties

4-Fluoro-2-isopropoxyaniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in the inflammatory response, thereby affecting the overall cellular response to inflammation. Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, it can bind to the active site of an enzyme, leading to inhibition or activation of the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that this compound remains stable for a certain period before it starts to degrade, leading to a decrease in its activity. In in vivo studies, the long-term effects of this compound on cellular function have been shown to include alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, at high doses, this compound can exhibit toxic or adverse effects, such as liver toxicity and alterations in blood chemistry .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of many substances. These interactions can lead to changes in metabolic flux and metabolite levels within the cell. For example, the compound can inhibit the activity of certain cytochrome P450 enzymes, leading to an accumulation of specific metabolites and a decrease in the levels of others.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the localization and accumulation of the compound within specific cellular compartments. For instance, this compound can be transported into cells via specific membrane transporters and then bind to intracellular proteins, leading to its accumulation in certain organelles .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and metabolism. Additionally, the localization of this compound to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors.

Properties

IUPAC Name

4-fluoro-2-propan-2-yloxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-6(2)12-9-5-7(10)3-4-8(9)11;/h3-6H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZWKQHIDWNMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661204
Record name 4-Fluoro-2-[(propan-2-yl)oxy]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380430-47-7
Record name Benzenamine, 4-fluoro-2-(1-methylethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380430-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-[(propan-2-yl)oxy]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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